![molecular formula C7H5ClN2O4 B1603728 2-Amino-3-chloro-5-nitrobenzoic acid CAS No. 773109-32-3](/img/structure/B1603728.png)
2-Amino-3-chloro-5-nitrobenzoic acid
Overview
Description
2-Amino-3-chloro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-5-nitrobenzoic acid typically involves the nitration of 2-Amino-3-chlorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, often in an acidic medium.
Major Products Formed
Reduction: 2-Amino-3-chloro-5-aminobenzoic acid.
Substitution: 2-Amino-3-substituted-5-nitrobenzoic acid derivatives.
Oxidation: 2-Nitroso-3-chloro-5-nitrobenzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
ACNB is used as an intermediate in the synthesis of various APIs. It plays a crucial role in developing anti-inflammatory and analgesic drugs. For example, it is a precursor for the synthesis of quinazoline derivatives, which are known for their antiallergic properties.
Case Study: Development of Antiallergic Agents
Research has demonstrated that compounds derived from ACNB exhibit potent antiallergic activity. In one study, derivatives synthesized from ACNB were evaluated for their efficacy in treating allergic reactions, showing promising results in preclinical trials.
Agrochemical Applications
Herbicides and Pesticides
ACNB is also utilized in formulating herbicides and pesticides. Its chemical properties allow it to effectively control unwanted plant growth and pests, contributing to agricultural productivity.
Application | Description | Reference |
---|---|---|
Herbicides | Control of broadleaf weeds | |
Pesticides | Protection against insect infestations |
Analytical Chemistry
Standard in Chromatography
In analytical chemistry, ACNB serves as a standard for the detection and quantification of similar compounds in complex mixtures through techniques such as chromatography. Its stability and reactivity make it an ideal candidate for this purpose.
Material Science
Development of Polymers and Coatings
In material science, ACNB contributes to developing polymers and coatings that enhance material properties. Its incorporation into polymer matrices can lead to improved thermal stability and mechanical strength.
Material Type | Enhancement Provided by ACNB | Reference |
---|---|---|
Polymers | Increased mechanical strength | |
Coatings | Improved thermal stability |
Environmental Science
Pollutant Degradation Studies
Research involving ACNB has focused on its environmental impact, particularly its role in understanding the degradation of pollutants. Studies have investigated methods for water treatment using derivatives of ACNB to remove contaminants effectively.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-5-nitrobenzoic acid depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro group can also facilitate the formation of reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-3-nitrobenzoic acid
- 2-Chloro-5-nitrobenzoic acid
- 3-Chloro-2-nitrobenzoic acid
Comparison
2-Amino-3-chloro-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to 2-Amino-5-chloro-3-nitrobenzoic acid, the position of the amino and chloro groups in this compound results in different chemical behavior and potential uses. Similarly, the presence of the amino group in this compound distinguishes it from 2-Chloro-5-nitrobenzoic acid and 3-Chloro-2-nitrobenzoic acid, which lack this functional group and therefore have different properties and applications.
Biological Activity
2-Amino-3-chloro-5-nitrobenzoic acid (C7H5ClN2O4) is a compound of significant interest due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
This compound is characterized by its nitro group, which plays a crucial role in its biological activity. The compound's structure includes a benzene ring substituted with amino, chloro, and nitro groups, contributing to its reactivity and interaction with biological systems .
Antibacterial Activity
Research indicates that derivatives of this compound exhibit potent antibacterial properties. A study demonstrated that metal complexes formed with this compound showed enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these complexes ranged from <0.03125 to 0.25 μg/mL for Gram-positive bacteria .
Table 1: Antibacterial Activity of Metal Complexes
Complex | Bacteria Tested | MIC (μg/mL) |
---|---|---|
Complex 1 | Staphylococcus aureus | <0.03125 |
Complex 2 | Escherichia coli | 0.25 |
Complex 3 | Enterococcus faecalis | <0.0625 |
Antifungal Activity
The compound has also shown antifungal properties. In vitro studies revealed that complexes involving this compound exhibited significant activity against fungi such as Candida albicans. The IC50 values indicated effective antifungal action, surpassing that of traditional antifungal agents like tetracycline .
Anticancer Activity
The anticancer potential of this compound has been extensively studied. Research highlighted that metal complexes derived from this compound could induce apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The MTT assay results demonstrated substantial growth suppression at specific concentrations:
Table 2: Anticancer Activity of Metal Complexes
Complex | Cancer Cell Line | IC50 (μM) | % Growth Suppression at 20 μM |
---|---|---|---|
Complex 1 | A549 | 8.82 | 75.70% |
Complex 2 | Caco-2 | 0.00053 | 72.70% |
Complex 3 | Caco-2 | 1.69 | 59.57% |
The study found that complex formation significantly enhanced the anticancer activity compared to the free ligand . Notably, complex 1 exhibited the highest potency in suppressing cell proliferation.
The biological activity of nitro compounds like this compound is often attributed to their ability to undergo enzymatic bioreduction, leading to the generation of reactive intermediates that can damage cellular components in pathogens and cancer cells . Specifically, nitroreductase enzymes catalyze the reduction process, which is crucial for the compound's therapeutic effects.
Case Studies
- Antitumor Effects : A study conducted on various metal complexes of this compound demonstrated their ability to induce apoptosis in human lung and colon cancer cells. The complexes were found to inhibit proteasome activity selectively in cancer cells, suggesting a promising avenue for anticancer drug development .
- Antibacterial Efficacy : Research on the antibacterial properties of these compounds showed significant effectiveness against multidrug-resistant strains of bacteria, indicating their potential as alternative therapeutic agents in treating resistant infections .
Properties
IUPAC Name |
2-amino-3-chloro-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXIPGBFCRIAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607701 | |
Record name | 2-Amino-3-chloro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773109-32-3 | |
Record name | 2-Amino-3-chloro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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